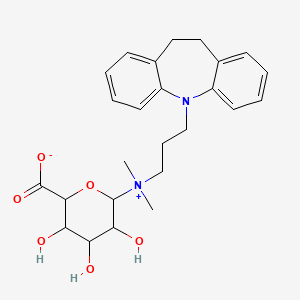

Imipramine N-beta-D-glucuronide

Description

Overview of Glucuronidation as a Phase II Biotransformation Pathway

Glucuronidation is a major Phase II biotransformation pathway responsible for the metabolism of a wide array of substances, including drugs, pollutants, and endogenous compounds like bilirubin (B190676) and hormones. wikipedia.orgnih.gov This process involves the conjugation of a substrate with glucuronic acid, a sugar acid derived from glucose. The reaction is catalyzed by a family of enzymes called UDP-glucuronosyltransferases (UGTs). nih.govxcode.life

The primary function of glucuronidation is to increase the water solubility of lipophilic (fat-soluble) compounds, making them more easily excretable from the body, typically through urine or bile. wikipedia.orgnih.gov By attaching the hydrophilic glucuronic acid moiety, the resulting glucuronide conjugate becomes more polar and negatively charged, which generally renders it less able to cross cell membranes without the assistance of transport proteins. nih.gov This metabolic step is often considered a detoxification process, as it can decrease the biological activity and toxicity of the parent compound. xcode.life

Glucuronidation occurs predominantly in the liver, but UGT enzymes are also present in other tissues, including the intestine, kidneys, and brain. nih.govwikipedia.org The efficiency of this pathway can be influenced by various factors, including genetic variations in UGT enzymes, which can lead to inter-individual differences in drug metabolism. xcode.life

Significance of N-Glucuronidation in Drug Metabolism Research

While O-glucuronidation (conjugation at a hydroxyl group) is a common reaction, N-glucuronidation, the attachment of glucuronic acid to a nitrogen atom, is a particularly important pathway for drugs containing tertiary amine groups. nih.govnih.gov This reaction results in the formation of a quaternary ammonium-linked glucuronide, also known as an N+-glucuronide. nih.gov

N-glucuronidation is a significant metabolic route for many drugs, including H1 antihistamines and tricyclic antidepressants like imipramine (B1671792). nih.gov Research in this area is crucial for several reasons:

Interspecies Variability: There are often significant differences in the extent of N-glucuronidation between humans and animal species commonly used in preclinical drug development. nih.gov Humans, for instance, often exhibit much higher rates of N-glucuronidation for certain compounds compared to animals, largely due to the activity of specific UGT enzymes like UGT1A4 and UGT2B10. nih.govhyphadiscovery.com This highlights the importance of using human-derived tissues or recombinant human enzymes in early drug metabolism studies. helsinki.fi

Drug Clearance: For some drugs, N-glucuronidation is a major elimination pathway. Understanding the kinetics of this process is essential for predicting a drug's half-life and clearance from the body. nih.gov

Drug-Drug Interactions: Co-administration of drugs that are substrates or inhibitors of the same UGT enzymes can lead to clinically significant drug-drug interactions. For example, nicotine (B1678760) has been shown to selectively inhibit UGT2B10, which can affect the glucuronidation of tricyclic antidepressants. nih.gov

The characterization of N-glucuronide metabolites can be challenging due to their physicochemical properties, but techniques like mass spectrometry and nuclear magnetic resonance (NMR) have proven invaluable in their identification. nih.gov

Role of Imipramine N-beta-D-glucuronide as a Model Metabolite in Metabolic Research

Imipramine and its N-glucuronide metabolite have become important tools in metabolic research, particularly for studying the activity of specific UGT isoforms. nih.govnih.gov Imipramine is primarily metabolized in the liver by cytochrome P450 (CYP) enzymes through demethylation and hydroxylation, followed by glucuronide conjugation. oup.comclinpgx.org The formation of this compound is a key step in its elimination. oup.com

Several studies have established imipramine as a selective substrate for the UGT1A4 enzyme. nih.govnih.govnih.gov This specificity makes imipramine a valuable probe for characterizing the activity of this particular enzyme in vitro. nih.gov Research using human liver microsomes and recombinant UGT enzymes has shown that the N-glucuronidation of imipramine follows biphasic kinetics, indicating the involvement of both high-affinity and low-affinity enzyme components. nih.govresearchgate.net

Furthermore, studies have identified UGT2B10 as another key enzyme involved in the N-glucuronidation of tricyclic antidepressants, exhibiting high affinity for these compounds. nih.gov The interplay between UGT1A4 and UGT2B10 in the metabolism of drugs like imipramine underscores the complexity of drug metabolism and the importance of using model substrates to elucidate the roles of individual enzymes. helsinki.finih.gov

The following table summarizes key research findings on the enzymes involved in imipramine N-glucuronidation:

| Enzyme Family | Specific Enzyme(s) | Role in Imipramine N-glucuronidation | Key Findings |

| UDP-glucuronosyltransferases (UGTs) | UGT1A4 | A primary enzyme responsible for the N-glucuronidation of imipramine. nih.gov | Imipramine is considered a specific substrate for UGT1A4, making it a useful tool for studying this enzyme's activity. nih.govnih.gov |

| UGT2B10 | A high-affinity enzyme involved in the N-glucuronidation of tricyclic antidepressants, including imipramine. nih.gov | Plays a significant role in the metabolism of these drugs at therapeutic concentrations. nih.gov |

The following table details the kinetic parameters of imipramine N-glucuronidation in human liver microsomes:

| Component | Km (Michaelis constant) | Vmax (Maximum reaction velocity) |

| High-affinity component | 97.2 ± 39.4 µM researchgate.net | 0.29 ± 0.03 nmol/min/mg of protein researchgate.net |

| Low-affinity component | 0.70 ± 0.29 mM researchgate.net | 0.90 ± 0.28 nmol/min/mg of protein researchgate.net |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C25H32N2O6 |

|---|---|

Molecular Weight |

456.5 g/mol |

IUPAC Name |

6-[3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)propyl-dimethylazaniumyl]-3,4,5-trihydroxyoxane-2-carboxylate |

InChI |

InChI=1S/C25H32N2O6/c1-27(2,24-22(30)20(28)21(29)23(33-24)25(31)32)15-7-14-26-18-10-5-3-8-16(18)12-13-17-9-4-6-11-19(17)26/h3-6,8-11,20-24,28-30H,7,12-15H2,1-2H3 |

InChI Key |

CXPKQHSXFUNBMP-UHFFFAOYSA-N |

Canonical SMILES |

C[N+](C)(CCCN1C2=CC=CC=C2CCC3=CC=CC=C31)C4C(C(C(C(O4)C(=O)[O-])O)O)O |

Origin of Product |

United States |

Enzymology and Biochemical Mechanisms of Imipramine N Glucuronide Formation

Identification of Key Uridine Diphosphate-Glucuronosyltransferase (UGT) Isoforms Catalyzing Imipramine (B1671792) N-Glucuronidation

The biotransformation of imipramine into its N-glucuronide metabolite is not a uniform process but is instead catalyzed by specific UGT isoforms, with varying degrees of contribution.

Primary Role of UGT1A4

Extensive research has identified UGT1A4 as the principal enzyme responsible for the N-glucuronidation of imipramine. nih.govresearchgate.netresearchgate.netnih.govmedchemexpress.com Studies utilizing recombinant human UGT isoforms have demonstrated that among a panel of tested enzymes, including UGT1A1, UGT1A3, UGT1A6, UGT1A7, UGT1A8, UGT1A9, UGT1A10, UGT2B7, and UGT2B15, only UGT1A4 exhibited significant imipramine N-glucuronosyltransferase activity. nih.govresearchgate.net This finding is further substantiated by strong correlations observed between imipramine N-glucuronidation activity and the activity of trifluoperazine, a known specific substrate for UGT1A4, in human liver microsomes. nih.govresearchgate.net The catalytic activity of UGT1A4 towards imipramine has been consistently demonstrated across different expression systems, including baculovirus-infected insect cells (Supersomes) and human B-lymphoblastoid cells. nih.govresearchgate.net

Contributions of Other UGT Isoforms (e.g., UGT1A3, UGT2B10)

While UGT1A4 is the primary catalyst, other isoforms, notably UGT1A3 and UGT2B10, also contribute to imipramine's N-glucuronidation. UGT2B10, in particular, has been identified as a high-affinity enzyme for the N-glucuronidation of several tricyclic antidepressants, including imipramine. nih.gov It is suggested to be a major UGT isoform responsible for the glucuronidation of these drugs at therapeutic concentrations. nih.gov The in vitro clearances for imipramine glucuronidation are comparable between UGT2B10 and UGT1A4. nih.gov

UGT1A3 has also been implicated in the glucuronidation of imipramine, although its role appears to be less pronounced compared to UGT1A4 and UGT2B10. nih.gov

Evaluation of Other UGT Isoforms

A range of other UGT isoforms have been evaluated for their potential to metabolize imipramine. In a comprehensive study screening multiple recombinant UGTs, including UGT1A1, UGT1A6, UGT1A7, UGT1A8, UGT1A9, UGT1A10, UGT2B7, and UGT2B15, none showed detectable imipramine N-glucuronosyltransferase activity. nih.govresearchgate.net This indicates a high degree of specificity in the enzymatic conjugation of imipramine.

Kinetic Characterization of Imipramine N-Glucuronidation

The enzymatic formation of Imipramine N-beta-D-glucuronide does not follow simple Michaelis-Menten kinetics, indicating the involvement of multiple catalytic sites or enzymes with different affinities for the substrate.

Biphasic Kinetics in Human Liver Microsomes

The glucuronidation of imipramine in human liver microsomes (HLM) exhibits a biphasic kinetic profile. nih.govresearchgate.netnih.govcapes.gov.br This is characterized by the presence of both a high-affinity, low-capacity component and a low-affinity, high-capacity component. nih.govresearchgate.net Eadie-Hofstee plots of imipramine N-glucuronidation in HLM are distinctly biphasic, a finding that has been consistently reported. nih.govresearchgate.netcapes.gov.br This biphasic nature suggests that at least two different enzymes or enzyme active sites are involved in the metabolism of imipramine in the liver. The high-affinity component is thought to correspond to the activity of UGT2B10, while the low-affinity component aligns with the kinetic profile of UGT1A4. nih.gov

Apparent Michaelis-Menten Kinetic Parameters (Kₘ, Vₘₐₓ) for UGT Isoforms

The kinetic parameters for the UGT isoforms involved in imipramine N-glucuronidation have been determined in various studies. These parameters, the Michaelis-Menten constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ), provide insight into the affinity of the enzyme for the substrate and the maximum rate of the reaction.

In human liver microsomes, the biphasic kinetics are characterized by the following parameters:

High-affinity component: Kₘ of approximately 97.2 µM and a Vₘₐₓ of 0.29 nmol/min/mg of protein. nih.govresearchgate.net

Low-affinity component: Kₘ of approximately 0.70 mM and a Vₘₐₓ of 0.90 nmol/min/mg of protein. nih.govresearchgate.net

For the specific recombinant UGT isoforms, the following kinetic parameters have been reported:

| Enzyme | Expression System | Kₘ (Apparent) | Vₘₐₓ (Apparent) |

| UGT1A4 | Human B-lymphoblastoid cells | 0.71 ± 0.36 mM nih.govresearchgate.net | 0.11 ± 0.03 nmol/min/mg protein nih.govresearchgate.net |

| UGT1A4 | Baculovirus-infected Sf9 cells | 1.39 ± 0.09 mmol/L nih.gov | 453.81 ± 32.12 pmol/min/mg cell homogenate nih.gov |

| UGT1A4 | UGT1A4 Supersomes | >1 mM nih.govresearchgate.net | Not fitting Michaelis-Menten plot nih.govresearchgate.net |

| UGT2B10 | Sf9 expressed system | 16.8 µM nih.gov | N/A |

It is important to note that the kinetics of imipramine N-glucuronidation by UGT1A4 expressed in UGT1A4 Supersomes did not conform to a standard Michaelis-Menten model, suggesting potential substrate inhibition at higher concentrations. nih.govresearchgate.netnih.gov

Mechanistic Aspects of N-Glucuronidation of Tertiary Amines

The N-glucuronidation of tertiary amines like imipramine is a unique metabolic pathway that results in the formation of a quaternary ammonium-linked glucuronide. nih.govpsu.edu This reaction involves the nucleophilic attack of the tertiary amine nitrogen atom of the imipramine molecule on the electrophilic C1 position of the glucuronic acid donor molecule, UDPGA. nih.gov

The product, this compound, possesses a permanent positive charge on the quaternary nitrogen atom and a carboxyl group from the glucuronic acid moiety. nih.gov This dual charge imparts distinct physicochemical properties to the metabolite. nih.gov This metabolic process is particularly important in humans for the elimination of many drugs containing aliphatic tertiary amines. nih.govpsu.edu The formation of these quaternary ammonium-linked glucuronides represents a significant detoxification step, converting the lipophilic parent drug into a highly polar conjugate that can be more readily excreted in urine. clinpgx.orgreactome.org

Cofactor Dependence: Uridine-5'-diphospho-glucuronic Acid (UDPGA)

The enzymatic formation of this compound is entirely dependent on the presence of the high-energy cofactor Uridine-5'-diphospho-glucuronic acid (UDPGA). reactome.orgpsu.eduresearchgate.net UDPGA serves as the activated form of glucuronic acid, donating the sugar moiety that is transferred to the imipramine molecule. nih.govreactome.org

The reaction is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, which facilitate the transfer of glucuronic acid from UDPGA to the substrate. nih.govreactome.org In vitro experiments using human liver microsomes and recombinant UGT enzymes consistently demonstrate that the formation of Imipramine N-glucuronide does not occur in the absence of UDPGA. psu.eduresearchgate.net The reaction rate is also dependent on the concentration of UDPGA, increasing as the cofactor concentration rises until saturation is reached. researchgate.net This absolute requirement confirms UDPGA's central role as the glucuronyl group donor in this specific conjugation pathway.

The biotransformation of imipramine to its N-glucuronide metabolite is catalyzed by a specific subset of the UDP-glucuronosyltransferase (UGT) superfamily of enzymes. nih.govnih.gov Research has identified two key isoforms responsible for this reaction in humans: UGT1A4 and UGT2B10. nih.gov

Studies using human liver microsomes have revealed biphasic kinetics for imipramine N-glucuronidation, indicating the involvement of at least two different enzymes with distinct affinities for the substrate. nih.govpsu.edunih.gov

UGT2B10 acts as the high-affinity enzyme. It is primarily responsible for the glucuronidation of imipramine at lower, therapeutic concentrations. nih.gov

UGT1A4 functions as the low-affinity enzyme, contributing to the metabolism of imipramine at higher concentrations. nih.govnih.gov

While other UGT isoforms (including UGT1A1, UGT1A3, UGT1A6, UGT1A9, and UGT2B7) have been tested, only UGT1A4 and UGT2B10 have shown significant activity towards imipramine N-glucuronidation. nih.govnih.gov The in vitro clearance for imipramine glucuronidation is comparable between UGT2B10 and UGT1A4. nih.gov The significant correlation between imipramine N-glucuronosyltransferase activities and the activities of trifluoperazine, a typical substrate for UGT1A4, further supports the role of this enzyme. nih.gov

| Enzyme | Affinity | Apparent K_m (S_50) | Reference |

| UGT2B10 | High | 16.8 µM | nih.gov |

| UGT1A4 | Low | 262 µM | nih.gov |

| High-affinity component (Human Liver Microsomes) | High | 97.2 ± 39.4 µM | nih.gov |

| Low-affinity component (Human Liver Microsomes) | Low | 0.70 ± 0.29 mM | nih.gov |

In Vitro Systems for Studying Imipramine N Glucuronide Metabolism

Application of Human Liver Microsomes (HLMs)

Human liver microsomes (HLMs) are a cornerstone in vitro tool for investigating the metabolism of xenobiotics, including the N-glucuronidation of imipramine (B1671792). Studies utilizing HLMs have revealed that the formation of Imipramine N-beta-D-glucuronide follows a complex, biphasic kinetic model. nih.govcapes.gov.br This suggests the involvement of at least two distinct enzymes or enzyme active sites with different affinities for the substrate.

The kinetics of this reaction in HLMs are characterized by a high-affinity and a low-affinity component. nih.govcapes.gov.br For the high-affinity component, the Michaelis-Menten constant (Kₘ) has been determined to be approximately 97.2 µM, with a maximum velocity (Vₘₐₓ) of about 0.29 nmol/min/mg of protein. nih.gov The low-affinity component exhibits a Kₘ of around 0.70 mM and a Vₘₐₓ of 0.90 nmol/min/mg of protein. nih.govcapes.gov.br This detailed kinetic analysis in HLMs is crucial for predicting the drug's metabolic fate in humans. Further research has shown that imipramine N-glucuronosyltransferase activities in human liver microsomes are significantly correlated with the glucuronidation activities of trifluoperazine, a known substrate of the UGT1A4 enzyme isoform. nih.gov

Table 1: Biphasic Kinetics of Imipramine N-Glucuronidation in Human Liver Microsomes

| Kinetic Component | Kₘ | Vₘₐₓ (nmol/min/mg protein) |

|---|---|---|

| High-Affinity | 97.2 ± 39.4 µM | 0.29 ± 0.03 |

| Low-Affinity | 0.70 ± 0.29 mM | 0.90 ± 0.28 |

Data sourced from studies on human liver microsomes. nih.govcapes.gov.br

Comparative Metabolic Stability and Glucuronidation Across Species

Understanding how drug metabolism varies between species is critical in preclinical drug development for extrapolating animal data to humans.

Studies comparing the metabolism of imipramine in rodent and human liver microsomes have revealed notable differences. Both rat and human liver microsomes are capable of metabolizing imipramine through various pathways, including hydroxylation and demethylation. nih.gov However, the extent of N-glucuronidation can vary. For instance, in the case of medetomidine, a compound that also undergoes N-glucuronidation, the rates in rat and mouse liver microsomes were observed to be quite low compared to human liver microsomes. helsinki.fi This suggests that rodents may not be ideal models for predicting the N-glucuronidation clearance of imipramine in humans. General comparisons of glucuronidation pathways for other compounds have also highlighted significant differences between rodents and humans. nih.gov

The dog is another species often used in preclinical studies. However, significant differences in glucuronidation have been observed between dogs and humans. nih.gov While for some drugs, the dog can be a representative model, for others, the metabolic pathways diverge considerably. nih.gov In studies with medetomidine, dog liver microsomes also showed low N-glucuronidation rates. helsinki.fi These findings underscore the importance of choosing an appropriate animal model and highlight the potential for misinterpretation when extrapolating glucuronidation data from dogs to humans without specific comparative studies for the compound of interest.

Other In Vitro Models (e.g., Human Intestinal Microsomes)

While the liver is the primary site of drug metabolism, the intestine can also play a significant role in the presystemic metabolism and clearance of orally administered drugs. However, research into the N-glucuronidation of imipramine in this specific tissue has yielded interesting results.

Detailed Research Findings:

Human Intestinal Microsomes: Studies using human jejunum microsomes have been conducted to assess their capacity for imipramine N-glucuronidation. In one key study, imipramine N-glucuronosyltransferase activities were not detectable in the two samples of human jejunum microsomes tested. nih.govresearchgate.netcapes.gov.br This finding suggests that the intestine may not be a significant site for the N-glucuronidation of imipramine, in contrast to its role in the metabolism of other compounds.

Recombinant UGTs: To pinpoint the specific UDP-glucuronosyltransferase (UGT) isoforms responsible for the formation of this compound, various recombinant human UGTs have been utilized. These enzymes are typically expressed in cell systems such as baculovirus-infected insect cells (commercially available as Supersomes or Bacurosomes), human B-lymphoblastoid cells, or human embryonic kidney (HEK293) cells. psu.edu

Among a wide panel of tested isoforms (UGT1A1, UGT1A3, UGT1A4, UGT1A6, UGT1A7, UGT1A8, UGT1A9, UGT1A10, UGT2B7, and UGT2B15), only UGT1A4 demonstrated the ability to catalyze the N-glucuronidation of imipramine. nih.govresearchgate.net

The activity of recombinant UGT1A4 expressed in baculovirus-infected insect cells (Supersomes) was found to be higher than that of UGT1A4 expressed in human B-lymphoblastoid cells. nih.govpsu.edu

Kinetic analyses of these recombinant systems have provided detailed insights into the enzyme's behavior. However, the results can vary depending on the expression system used. For instance, the kinetics of imipramine N-glucuronidation in UGT1A4 Supersomes did not follow a standard Michaelis-Menten plot, exhibiting a high Km value (>1 mM). nih.govresearchgate.net In contrast, when expressed in human B-lymphoblastoid cells, UGT1A4 showed Michaelis-Menten kinetics. nih.govresearchgate.net

A study using homogenates of recombinant UGT1A4 from baculovirus-infected sf9 cells found that high concentrations of imipramine inhibited the glucuronide conjugation, a phenomenon known as substrate inhibition. nih.gov

The kinetic parameters for imipramine N-glucuronidation by various recombinant UGT1A4 systems are summarized in the table below, illustrating the impact of different in vitro models on experimental outcomes.

Interactive Data Table: Kinetic Parameters of Imipramine N-Glucuronidation by Recombinant UGT1A4

| In Vitro System | Km | Vmax | Ki (Substrate Inhibition) | Citation(s) |

|---|---|---|---|---|

| UGT1A4 (Supersomes) | >1 mM | Not Determined | Not Determined | nih.govresearchgate.net |

| UGT1A4 (Human B-lymphoblastoid cells) | 0.71 +/- 0.36 mM | 0.11 +/- 0.03 nmol/min/mg protein | Not Determined | nih.govresearchgate.net |

| UGT1A4 (Baculovirus-infected sf9 cells) | 1.39 +/- 0.09 mmol/L | 453.81 +/- 32.12 pmol/min/mg cell homogenate | 6.24 +/- 0.45 mmol/L | nih.gov |

Analytical Methodologies for Imipramine N Beta D Glucuronide Characterization and Quantification

Chromatographic Separation Techniques

Chromatographic methods are fundamental to the analysis of Imipramine (B1671792) N-beta-D-glucuronide, enabling its separation from the parent drug and other metabolites.

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a widely used technique for the analysis of imipramine and its metabolites. researchgate.net While HPLC with UV detection can be a simple and cost-effective method, its sensitivity can be a limiting factor for detecting low concentrations of imipramine and its metabolites in biological samples like plasma, especially after a single oral dose. nih.govresearchgate.net To overcome this, methods often involve a liquid-liquid extraction (LLE) step to concentrate the analyte and remove interfering substances. researchgate.net

Separation is typically achieved on a C18 reversed-phase column. nih.gov The mobile phase often consists of a mixture of an aqueous buffer (such as sodium hydrogen phosphate) and an organic solvent like acetonitrile (B52724), with the pH adjusted to be acidic. nih.govresearchgate.net UV detection is commonly performed at a wavelength of around 252 nm or 254 nm. nih.govpramanaresearch.org The retention times for imipramine and its metabolites are influenced by the specific chromatographic conditions, including the column, mobile phase composition, and flow rate. nih.govresearchgate.net For instance, in one method, the retention times for imipramine and the internal standard trimipramine (B1683260) were 4.3 and 5.2 minutes, respectively. researchgate.net

A direct HPLC-UV method has been developed for the determination of Imipramine N-glucuronidation in human liver microsomes. nih.gov

Table 1: Example of HPLC-UV Chromatographic Conditions for Imipramine Analysis

| Parameter | Condition |

| Column | µ-Bondapak C18 (250 × 4.6 mm) |

| Mobile Phase | 0.01 M Sodium hydrogen phosphate (B84403) / Acetonitrile (60/40 v/v), pH 3.5 |

| Flow Rate | 1.5 mL/min |

| Detection | UV at 252 nm |

| Column Temperature | 40°C |

| Internal Standard | Trimipramine |

| Retention Time (Imipramine) | 4.3 min |

| Retention Time (Trimipramine) | 5.2 min |

This table is based on data from a study on imipramine analysis in human plasma and may not be specific to Imipramine N-beta-D-glucuronide. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the preferred method for the analysis of imipramine and its metabolites, including this compound, due to its superior sensitivity and specificity compared to HPLC-UV. researchgate.netamazonaws.com This technique allows for the detection and quantification of very low concentrations of the analyte in complex biological matrices like plasma and urine. amazonaws.comnih.gov

The chromatographic separation in LC-MS/MS is often performed using a reversed-phase column, such as a C18 column, with a gradient elution of a mobile phase typically consisting of an aqueous component with a modifier like formic acid and an organic solvent like acetonitrile. amazonaws.comnih.gov The mass spectrometer, often a triple quadrupole or a quadrupole-time-of-flight (Q-TOF) instrument, provides highly selective detection by monitoring specific precursor-to-product ion transitions. nih.gov

For the analysis of glucuronide conjugates, a direct injection method can be used, or the sample can be treated with β-glucuronidase to hydrolyze the conjugate back to the parent drug before analysis. amazonaws.comthermofisher.com The use of an internal standard, often a deuterated analog of the analyte, is crucial for accurate quantification. researchgate.net

Table 2: Example of LC-MS/MS Parameters for Imipramine and Desipramine (B1205290) Analysis

| Parameter | Condition |

| LC System | Finnigan™ Surveyor™ MS pump with Surveyor autosampler |

| Column | 50 x 2.1 mm ID, 5 µm BDS-Hypersil C18 |

| Mobile Phase A | Water with 0.2% formic acid |

| Mobile Phase B | Acetonitrile with 0.2% formic acid |

| Flow Rate | 200 µL/min |

| Injection Volume | 1 µL |

| Mass Spectrometer | Triple Quadrupole |

| Ionization Mode | Positive Electrospray Ionization (ESI) |

This table presents a summary of conditions used for the analysis of imipramine and its metabolite desipramine and may not be directly applicable to this compound without modification. amazonaws.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Glucuronide Analysis (post-hydrolysis)

Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for the analysis of imipramine and its metabolites, but it typically requires a hydrolysis step to cleave the glucuronide moiety from this compound. amazonaws.comthermofisher.com This enzymatic hydrolysis, often carried out using β-glucuronidase, converts the glucuronide back to the parent imipramine, which is more volatile and amenable to GC analysis. amazonaws.comthermofisher.com

Following hydrolysis, a derivatization step may also be necessary to improve the chromatographic properties and thermal stability of the analytes. medmedchem.com The separation is achieved on a capillary column, and the mass spectrometer provides sensitive and specific detection. datapdf.com GC-MS offers high resolving power and is a reliable technique for the confirmation of drug identity. datapdf.com However, the requirement for hydrolysis and potential derivatization can make the sample preparation process more complex and time-consuming compared to LC-MS/MS. amazonaws.comthermofisher.com

Mass Spectrometric Identification and Fragmentation Analysis

Mass spectrometry is a powerful tool for the structural elucidation of metabolites like this compound.

Electrospray Ionization (ESI) Mass Spectrometry

Electrospray Ionization (ESI) is a soft ionization technique commonly used in conjunction with liquid chromatography to analyze polar and thermally labile molecules like this compound. nih.govresearchgate.net In positive ion mode ESI-MS, this compound is typically observed as a protonated molecule, [M+H]⁺. researchgate.net For this compound, the protonated molecule would have a mass-to-charge ratio (m/z) of 457. researchgate.net ESI is well-suited for the analysis of glucuronide conjugates as it minimizes fragmentation during the ionization process, allowing for the detection of the intact molecule. chromatographyonline.com

Product Ion Spectrum Analysis and Fragmentation Patterns

Tandem mass spectrometry (MS/MS) is used to obtain product ion spectra, which reveal the fragmentation patterns of a selected precursor ion. This information is crucial for the structural confirmation of metabolites. In the case of this compound, the protonated molecule ([M+H]⁺ at m/z 457) is selected as the precursor ion. researchgate.net

Upon collision-induced dissociation (CID), a characteristic fragmentation pattern is observed. A major product ion is typically formed by the cleavage of the glucuronide moiety, resulting in the protonated imipramine molecule at m/z 281. researchgate.net Further fragmentation of the imipramine product ion can also occur, yielding characteristic fragments at m/z 236, 208, and 193, which correspond to the fragmentation pattern of the parent imipramine drug. researchgate.net This fragmentation pattern provides strong evidence for the identity of this compound.

Spectroscopic Characterization (e.g., NMR Spectroscopy for Structural Elucidation of Glucuronides)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of metabolites, including glucuronides. Unlike mass spectrometry, which provides a mass-to-charge ratio, NMR offers detailed information about the molecule's atomic structure, making it ideal for unambiguously identifying the site of glucuronidation and confirming the stereochemistry of the glycosidic bond.

For this compound, 1D and 2D NMR techniques such as ¹H-NMR, ¹³C-NMR, COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed. The ¹H-NMR spectrum is particularly informative; for instance, the appearance of a new signal corresponding to the anomeric proton of the glucuronic acid moiety, coupled with shifts in the signals of the protons on the imipramine structure, confirms the formation of the conjugate. ingentaconnect.com In the case of N-glucuronides, which can sometimes be unstable under mass spectrometric conditions, NMR provides a non-destructive method for structural confirmation. nih.gov The chemical shifts and spin-spin coupling patterns in the ¹H NMR spectra allow for the identification of glucuronide isomers. nih.gov

Advanced NMR techniques can be applied to microgram quantities of a metabolite, which is often the amount available in early drug discovery research. nih.govhyphadiscovery.com For commercially available standards of this compound, full characterization data, including ¹H-NMR and ¹³C-NMR spectra, are typically provided to confirm the structure's identity and purity. allmpus.com This spectroscopic data serves as a crucial reference for identifying the metabolite in biological samples. The combination of NMR with mass spectrometry and computer-assisted structure elucidation (CASE) provides a powerful methodology for identifying unknown small organic molecules. researchgate.net

Sample Preparation Strategies for Biological Matrices (e.g., Microsomal Incubations)

Extracting this compound from complex biological fluids like plasma, urine, or microsomal incubation mixtures is a critical first step to remove interfering endogenous substances and concentrate the analyte before instrumental analysis. The choice of extraction method depends on the matrix, the analyte's physicochemical properties, and the required throughput and sensitivity.

Liquid-liquid extraction is a classic technique used to separate compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. For the analysis of imipramine and its metabolites, LLE has been a frequently used sample clean-up procedure. nih.gov The process involves selecting an appropriate organic solvent and adjusting the pH of the aqueous sample to maximize the partitioning of the analyte into the organic phase while leaving interfering substances behind.

A multi-step LLE procedure has been developed for the simultaneous quantification of imipramine and its hydroxylated and demethylated metabolites in human plasma and urine. nih.gov A common LLE protocol for imipramine involves:

Alkalanizing the plasma sample.

Extracting the analytes with a mixture of hexane (B92381) and isoamyl alcohol.

Back-extracting the analytes into an acidic aqueous solution. nih.gov

This back-extraction step serves to further purify the sample and concentrate the analytes in a solvent compatible with subsequent HPLC analysis. The choice of solvent is critical; for example, a hexane/isoamyl alcohol mixture has been shown to provide excellent recovery for imipramine. nih.gov

Solid-phase extraction offers a more selective and often more efficient alternative to LLE, with reduced solvent consumption. In SPE, the sample is passed through a cartridge containing a solid adsorbent (the stationary phase). The analyte of interest is retained on the sorbent while the matrix components are washed away. The analyte is then eluted with a small volume of a strong solvent.

SPE is well-suited for the extraction of imipramine and its metabolites, including the polar glucuronide conjugate, from biological fluids. nih.govtandfonline.com Reversed-phase C18 cartridges are commonly used, where the nonpolar stationary phase retains the analytes from the aqueous sample. nih.gov A typical SPE procedure involves conditioning the cartridge, loading the sample, washing away interferences, and finally eluting the analytes. For instance, Imipramine N(+)-glucuronide has been successfully purified from in vitro biosynthesis reaction mixtures using solid-phase cartridges. nih.gov More advanced techniques like magnetic dispersive solid-phase extraction (MDSPE) using polycarbonate-coated magnetic nanoparticles have also been developed for extracting imipramine and desipramine from urine, offering high enrichment factors and short extraction times. irantypist.com Molecularly imprinted polymers (MIPs) designed to be class-selective for glucuronides have also been successfully used for the solid-phase extraction of testosterone (B1683101) glucuronide from its parent drug in urine, a technique potentially applicable to imipramine glucuronide. rsc.org

Protein precipitation (PPT) is the simplest and fastest method for removing proteins from plasma or serum samples prior to analysis. It is particularly useful in high-throughput settings. The method involves adding a water-miscible organic solvent, such as acetonitrile or methanol, to the plasma sample, which causes the proteins to denature and precipitate out of solution. nih.govscielo.br

For the analysis of imipramine and its active metabolite desipramine in mouse serum, a straightforward protein precipitation method using acetonitrile (ACN) was found to be highly effective. nih.gov The procedure typically involves adding a volume of cold acetonitrile (e.g., in a 3:1 ratio of ACN to serum) to the sample, vortexing to mix, and then centrifuging to pellet the precipitated proteins. nih.govscielo.brchromatographyonline.com The resulting supernatant, containing the analytes, can then be directly injected into the analytical system or evaporated and reconstituted in a suitable solvent. nih.gov This method yielded high analyte response and was significantly simpler and more rapid compared to LLE. nih.gov

Table 1: Comparison of Sample Preparation Techniques for this compound Analysis

| Feature | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | Protein Precipitation (PPT) |

| Principle | Partitioning between two immiscible liquids | Selective adsorption onto a solid phase | Protein denaturation and removal by organic solvent |

| Selectivity | Moderate | High | Low |

| Recovery | Variable, operator-dependent | High and reproducible | Generally high |

| Throughput | Low to moderate | Moderate to high (automatable) | High |

| Solvent Use | High | Low | Moderate |

| Complexity | Can be multi-step and tedious. tandfonline.com | Requires method development, but can be automated | Simple and fast. nih.gov |

| Best For | Removing gross interferences, well-established methods | High selectivity, cleaner extracts, trace analysis. nih.govnih.gov | High-throughput screening, rapid analysis. nih.govscielo.br |

Utilization of Internal Standards for Quantification (e.g., Deuterated Analogs)

Accurate quantification in bioanalysis, especially when using mass spectrometry, relies heavily on the use of an appropriate internal standard (IS). An IS is a compound with similar physicochemical properties to the analyte that is added at a known concentration to all samples, calibrators, and quality controls. It co-elutes with the analyte and helps to correct for variability in sample preparation, injection volume, and instrument response (e.g., ion suppression or enhancement in MS).

The ideal internal standard is a stable isotope-labeled (SIL) analog of the analyte, such as a deuterated version. Deuterated standards (e.g., containing deuterium, ³H, ¹³C, or ¹⁵N) are considered the gold standard because they have nearly identical chemical properties and chromatographic retention times to the analyte but are distinguishable by their higher mass in a mass spectrometer. This ensures that they experience the same matrix effects and extraction recovery as the analyte, leading to the most accurate and precise quantification.

For the analysis of imipramine, deuterated analogs have been successfully employed. A method using d8-analogues of imipramine and desipramine as internal standards was developed for the simultaneous determination of the unlabeled drugs and their d4-analogues in biological fluids by GC-MS. nih.gov The use of these SIL-IS compensates for analytical variability and potential isotope effects. While the use of a SIL-IS is generally preferred, limitations can arise if the isotopic label is unstable or if the labeled standard contains unlabeled impurities. nih.gov In the absence of a deuterated analog, a structurally similar compound (analog IS) can be used, such as trimipramine for imipramine analysis, though this is less ideal. nih.gov

Application of Enzymatic Hydrolysis with Beta-Glucuronidase in Analytical Workflows

Glucuronide conjugates like this compound are often analyzed indirectly by measuring the total concentration of the parent drug after cleaving the glucuronic acid moiety. This cleavage is typically achieved through enzymatic hydrolysis using β-glucuronidase. sigmaaldrich.commerckmillipore.comsigmaaldrich.com This approach is particularly common in workflows where the analytical method is optimized for the parent drug or when a certified standard of the glucuronide metabolite is unavailable.

It is crucial to validate the hydrolysis conditions, as the efficiency can vary significantly depending on the enzyme source and the structure of the glucuronide. sigmaaldrich.com For instance, β-glucuronidases often show preferential hydrolysis of O-glucuronides over N-glucuronides, and N-glucuronides can be labile under certain pH conditions. Therefore, reaction time and enzyme concentration must be carefully optimized to ensure complete cleavage of the this compound conjugate for accurate quantification of the total drug concentration. nih.gov

Factors Influencing Imipramine N Beta D Glucuronide Formation and Activity

Genetic Polymorphisms of UGT Enzymes

Genetic variations within the UGT genes can lead to altered enzyme activity, thereby affecting the glucuronidation of imipramine (B1671792). nih.govnih.gov The UGT1A and UGT2B gene families are known to be highly polymorphic. nih.gov While numerous UGT isoforms exist, research has pinpointed UGT1A4 as a key enzyme in imipramine N-glucuronidation. nih.govresearchgate.net Studies have also implicated UGT2B10 as a high-affinity enzyme for the glucuronidation of tricyclic antidepressants, including imipramine. nih.gov

Polymorphisms in the UGT1A4 gene can influence its expression and catalytic function. For instance, variations in the UGT1A locus, which encodes for multiple UGT1A enzymes including UGT1A4, can arise from alternative splicing of different first exons with shared exons. psu.edu Although specific functional consequences of UGT1A4 polymorphisms on imipramine glucuronidation are a subject of ongoing research, the established role of genetic variants in other UGT enzymes, such as UGT1A1*28 in irinotecan (B1672180) metabolism, highlights the potential for clinically significant effects. nih.gov The expression of UGT enzymes is also subject to genetic polymorphism, which can contribute to inter-individual differences in drug metabolism. nih.gov

In Vitro Inhibition of Imipramine N-Glucuronidation

The metabolic pathway of imipramine N-glucuronidation can be competitively or non-competitively inhibited by a range of compounds, including other drugs and endogenous substances.

Various xenobiotics can inhibit the activity of UGT enzymes responsible for imipramine glucuronidation. For example, nicotine (B1678760) has been identified as a selective inhibitor of UGT2B10 activity, but not UGT1A4. nih.gov At low concentrations of tricyclic antidepressants, nicotine was found to inhibit their glucuronidation by 33% to 50% in human liver microsomes. nih.gov This suggests that co-administration of imipramine with nicotine-containing products could potentially alter its metabolic profile.

Furthermore, case reports suggest that co-administration of sertraline (B1200038) with lamotrigine (B1674446) may increase the blood level of lamotrigine, possibly through the inhibition of glucuronidation. wikipedia.org While this is not a direct inhibition of imipramine glucuronidation, it demonstrates the potential for drug-drug interactions via this metabolic pathway. The antidepressant fluvoxamine (B1237835) is a potent inhibitor of several cytochrome P450 enzymes, which are involved in the initial metabolism of imipramine before glucuronidation, and also weakly inhibits CYP2D6, which hydroxylates both imipramine and its active metabolite desipramine (B1205290). drugbank.comwikipedia.org Such interactions at earlier metabolic steps can indirectly affect the substrate pool available for glucuronidation.

Inter-individual Variability in Glucuronidation Rates in Human Liver Microsomes

Significant inter-individual variability has been observed in the rates of imipramine N-glucuronidation in human liver microsomes (HLMs). psu.educapes.gov.br One study reported an at most 2.5-fold difference in imipramine N-glucuronidation activity in liver microsomes from 14 individuals. nih.govresearchgate.net The activity ranged from 0.29 to 0.72 nmol/min/mg of protein. psu.edu This variability can be attributed to a combination of the factors mentioned above, including genetic polymorphisms and the influence of other xenobiotics.

A strong correlation (r = 0.817, P < 0.005) was found between imipramine N-glucuronosyltransferase activities and the glucuronosyltransferase activities of trifluoperazine, a known substrate of UGT1A4, across 11 human liver microsomes. nih.govresearchgate.net This further supports the primary role of UGT1A4 in this metabolic pathway and suggests that factors influencing UGT1A4 activity will have a direct impact on imipramine glucuronidation.

Table of Kinetic Parameters for Imipramine N-Glucuronidation

| Enzyme Source | Kinetic Model | Km | Vmax | Ki (Substrate Inhibition) | Reference |

|---|---|---|---|---|---|

| Human Liver Microsomes (High-Affinity) | Michaelis-Menten | 97.2 ± 39.4 µM | 0.29 ± 0.03 nmol/min/mg protein | N/A | nih.govresearchgate.net |

| Human Liver Microsomes (Low-Affinity) | Michaelis-Menten | 0.70 ± 0.29 mM | 0.90 ± 0.28 nmol/min/mg protein | N/A | nih.govresearchgate.net |

| Recombinant UGT1A4 (B-lymphoblastoid cells) | Michaelis-Menten | 0.71 ± 0.36 mM | 0.11 ± 0.03 nmol/min/mg protein | N/A | nih.govresearchgate.net |

| Recombinant UGT1A4 (sf9 cells) | Substrate Inhibition | 1.39 ± 0.09 mmol/L | 453.81 ± 32.12 pmol/min/mg homogenate | 6.24 ± 0.45 mmol/L | nih.gov |

| Recombinant UGT2B10 | Michaelis-Menten | 16.8 µM | N/A | N/A | nih.gov |

Table of Compound Names

| Compound Name |

|---|

| Imipramine N-beta-D-glucuronide |

| Imipramine |

| Desipramine |

| Trifluoperazine |

| Nicotine |

| Lamotrigine |

| Sertraline |

| Fluvoxamine |

| Irinotecan |

| UDP-glucuronic acid |

| Amitriptyline |

| Clomipramine |

Biochemical Synthesis and Reference Standard Development of Imipramine N Beta D Glucuronide

Enzyme-Catalyzed Biosynthesis for Research Purposes

The biosynthesis of Imipramine (B1671792) N-beta-D-glucuronide is primarily an enzymatic process catalyzed by UDP-glucuronosyltransferases (UGTs). These enzymes facilitate the conjugation of a glucuronic acid moiety from the cofactor uridine-5'-diphospho-alpha-D-glucuronic acid (UDPGA) to the tertiary amine of imipramine, forming a quaternary ammonium-linked glucuronide. xenotech.comnih.gov

For research and analytical purposes, this biosynthesis is often replicated in vitro. A common method involves incubating imipramine with human liver microsomes, which contain a mixture of drug-metabolizing enzymes, including various UGT isoforms. nih.govresearchgate.net This approach has revealed that the N-glucuronidation of imipramine in human liver microsomes exhibits biphasic kinetics, suggesting the involvement of at least two different enzyme isoforms with high and low affinities for the substrate. nih.govresearchgate.net

To identify the specific enzymes responsible, studies utilize recombinant human UGTs expressed in systems like baculovirus-infected insect cells (Sf9 cells) or human embryonic kidney 293 cells. nih.govnih.gov Research has demonstrated that UGT1A4 is a key enzyme in this metabolic pathway. nih.govnih.gov In fact, when a panel of ten different recombinant UGTs were tested, only UGT1A4 showed significant imipramine N-glucuronosyltransferase activity. nih.govresearchgate.net Further investigations have also implicated UGT2B10 as a high-affinity enzyme for the N-glucuronidation of tricyclic antidepressants, including imipramine. nih.gov The kinetic parameters for both UGT1A4 and UGT2B10 have been characterized, showing that UGT2B10 generally has a much lower Km (higher affinity) for imipramine compared to UGT1A4. nih.gov

The biosynthesized Imipramine N-beta-D-glucuronide can then be purified from the incubation mixture using techniques such as solid-phase extraction cartridges for subsequent use as an analytical standard. nih.gov

Table 1: Enzyme Kinetic Parameters for Imipramine N-Glucuronidation

| Enzyme/System | Apparent K_m (Michaelis constant) | Apparent V_max_ (Maximum velocity) | Notes |

| Human Liver Microsomes (High-Affinity) | 97.2 ± 39.4 µM nih.govresearchgate.net | 0.29 ± 0.03 nmol/min/mg protein nih.govresearchgate.net | The kinetics were biphasic, indicating multiple enzymes. |

| Human Liver Microsomes (Low-Affinity) | 0.70 ± 0.29 mM nih.govresearchgate.net | 0.90 ± 0.28 nmol/min/mg protein nih.govresearchgate.net | The low-affinity component aligns with kinetics from expressed UGT1A4. nih.gov |

| Recombinant UGT1A4 | 1.39 ± 0.09 mM nih.gov | 453.81 ± 32.12 pmol/min/mg cell homogenate nih.gov | Showed substrate inhibition at high concentrations. |

| Recombinant UGT2B10 | 16.8 µM nih.gov | Not specified | Demonstrates significantly higher affinity than UGT1A4. |

Chemical Synthesis Approaches for N-Glucuronides

While enzymatic synthesis is effective, chemical synthesis offers an alternative route for producing N-glucuronides, particularly when larger quantities are needed or when enzymatic methods are not feasible. hyphadiscovery.com The synthesis of N-glucuronides of tertiary amines like imipramine can be challenging. hyphadiscovery.com

A foundational method in glycosylation chemistry is the Koenigs-Knorr reaction . wikipedia.org This reaction typically involves the coupling of a glycosyl halide (like an acetobromo-α-D-glucuronic acid methyl ester) with an alcohol (the aglycone) in the presence of a promoter, often a heavy metal salt like silver carbonate or cadmium carbonate. wikipedia.orgresearchgate.netmdpi.com The neighboring group at the C2 position of the sugar, such as an acetyl group, provides anchimeric assistance, which helps to control the stereochemistry of the newly formed glycosidic bond, typically resulting in a 1,2-trans product. wikipedia.org

Modifications to the classic Koenigs-Knorr reaction have been developed to improve yields and reaction times. Promoters can include various metal salts such as those of mercury or silver, and the use of catalysts like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) has been shown to dramatically accelerate the reaction. wikipedia.orgnih.gov While widely used for O-glucuronides, adapting this method for the direct N-glucuronidation of a tertiary amine requires careful optimization. researchgate.net

An alternative strategy, inspired by biotransformation, involves the reaction of an amine with carbon dioxide to form a carbamic acid intermediate. nih.gov This intermediate can then be reacted with a glycosyl halide in an S_N_2 reaction to form a stable carbamate (B1207046) glucuronide. This method has shown high stereoselectivity and effectiveness for a variety of primary and secondary amines under mild conditions. nih.gov

Table 2: Comparison of Synthesis Approaches for Glucuronides

| Synthesis Method | General Principle | Key Reagents/Components | Advantages | Challenges |

| Enzyme-Catalyzed | Mimics biological metabolism using specific enzymes. | UGT Enzymes (e.g., UGT1A4, UGT2B10), UDPGA, Liver Microsomes. nih.govnih.gov | High specificity, produces biologically relevant isomer. | Lower yields, requires biological systems, purification from complex matrix. hyphadiscovery.com |

| Koenigs-Knorr Reaction | Chemical coupling of a glycosyl halide with the aglycone. | Glycosyl halide, Ag₂CO₃ or other metal salt promoter, aglycone (Imipramine). wikipedia.orgresearchgate.net | Scalable, well-established for O-glycosides. researchgate.net | Often requires harsh conditions, toxic heavy metal promoters, potential for side reactions. nih.gov |

| Modified Koenigs-Knorr | Acceleration of the classic reaction with a catalyst. | Glycosyl halide, Ag₂O, TMSOTf (catalyst). nih.gov | Very rapid reaction times, high yields, mild conditions. nih.gov | Optimization for tertiary N-glucuronidation may be required. |

| CO₂ Incorporation | Formation of a carbamate intermediate before glycosylation. | Amine, CO₂, Glycosyl Halide. nih.gov | High stereoselectivity, mild conditions. nih.gov | Primarily demonstrated for primary/secondary amines; applicability to tertiary amines like imipramine needs specific investigation. |

Development and Quality Control of Analytical Reference Standards

The development of a pure and well-characterized analytical reference standard is a critical step that underpins all quantitative and qualitative analysis of the metabolite. pharmaron.com Once this compound is synthesized, either enzymatically or chemically, it must undergo rigorous purification and characterization to qualify as a reference standard. nih.govpharmaron.com

Purification is commonly achieved using chromatographic techniques. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a standard method used to isolate the glucuronide from the starting material (imipramine), cofactors, and other byproducts of the synthesis. nih.gov

Following purification, the identity and structure of the compound must be unequivocally confirmed. This is accomplished through a combination of spectroscopic techniques:

Mass Spectrometry (MS): Used to confirm the molecular weight of the compound. The product ion spectrum for this compound shows a characteristic peak corresponding to the protonated imipramine aglycone (m/z 281) after fragmentation. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, confirming the connectivity of the atoms and the stereochemistry of the glucuronide linkage. This is essential for definitively identifying the compound. hyphadiscovery.com

The quality control process also involves establishing the purity of the reference standard. pharmaron.com HPLC with UV detection is a common method for determining purity levels. nih.gov A Certificate of Analysis is generated for the reference standard, which documents its identity, purity, and other relevant physical and chemical properties. hyphadiscovery.comlgcstandards.com This management and qualification of reference standards must adhere to cGMP standards to ensure data integrity and reliability in subsequent drug development studies. pharmaron.com

Table 3: Analytical Techniques for Reference Standard Characterization

| Technique | Purpose | Information Obtained |

| High-Performance Liquid Chromatography (HPLC) | Purification and Purity Assessment nih.gov | Retention time, separation from impurities, purity percentage. nih.gov |

| Mass Spectrometry (MS) | Molecular Weight Confirmation & Fragmentation Pattern researchgate.net | Mass-to-charge ratio (m/z), confirmation of molecular formula, structural fragments. researchgate.net |

| Nuclear Magnetic Resonance (NMR) | Definitive Structural Elucidation hyphadiscovery.com | Chemical shifts, coupling constants, confirming atomic connectivity and stereochemistry. |

Advanced Research Perspectives on Imipramine N Beta D Glucuronide

Advancements in High-Throughput Screening for UGT Substrates and Inhibitors

High-throughput screening (HTS) represents a cornerstone technology for rapidly assessing the interaction of numerous compounds with specific biological targets. nih.gov In the context of drug metabolism, HTS is crucial for identifying substrates and inhibitors of UDP-glucuronosyltransferase (UGT) enzymes, which are responsible for glucuronidation—a major phase II metabolic pathway for many drugs, including the formation of Imipramine (B1671792) N-beta-D-glucuronide. nih.gov The development of reliable and efficient UGT assays is essential for understanding the enzyme family's function, regulation, and pharmacological relevance. nih.govoup.com

The application of HTS to UGTs presents several challenges. nih.gov These enzymes often exhibit poor stability, low levels of expression, and broad, overlapping substrate specificity, which complicates the development of isoform-specific assays. nih.govoup.com Furthermore, obtaining purified individual UGT isoforms in sufficient quantities for large-scale screening can be difficult. oup.com

Despite these hurdles, significant advancements have been made. Modern HTS assays for UGTs often employ fluorescence-based methods. nih.gov One such assay measures the increase in fluorescence that occurs when a probe substrate, like 1-naphthol, is glucuronidated to form a highly fluorescent product. nih.gov The interaction of a test compound, such as imipramine, can be detected by a decrease in the rate of fluorescence increase, indicating it is either a substrate or an inhibitor of the UGT isoform being tested. nih.gov These HTS results often show a strong correlation with data obtained from traditional, lower-throughput methods like high-performance liquid chromatography (HPLC). nih.gov

The integration of various in vitro metabolic systems into HTS platforms is also expanding. nih.gov These systems include:

Liver S9 Fractions: A subcellular fraction containing a broad range of metabolic enzymes. nih.gov

Microsomes: Vesicles of endoplasmic reticulum that are rich in UGTs and cytochrome P450 enzymes. mdpi.comcriver.com

Recombinant Enzymes: Individual UGT isoforms expressed in cell lines (e.g., baculovirus-infected insect cells), which allow for precise enzyme-specific interaction studies. criver.com

These advancements enable faster identification of compounds that undergo glucuronidation and help to flag potential drug-drug interactions early in the drug development process, which is a key consideration for regulatory bodies. criver.comwuxiapptec.com

Table 1: Comparison of Screening Methodologies for UGT Activity

| Methodology | Principle | Throughput | Advantages | Challenges |

|---|---|---|---|---|

| HPLC-based Assays | Separates and quantifies parent drug and metabolite (e.g., Imipramine and its glucuronide) chromatographically. nih.gov | Low to Medium | High specificity and accuracy; considered a reference method. nih.gov | Time-consuming; requires significant sample preparation. |

| Fluorescence-based HTS | Measures change in fluorescence from a probe substrate upon glucuronidation. nih.gov | High | Rapid; automated; requires small sample volumes. nih.gov | Indirect measurement; potential for compound interference with fluorescence. |

| Recombinant Enzyme Assays | Uses specific, individually expressed UGT isoforms (e.g., UGT1A4) to pinpoint which enzyme metabolizes a drug. criver.com | Medium to High | Identifies specific enzyme contributions (phenotyping). criver.com | Activity may differ from native environment; enzyme stability issues. nih.govnih.gov |

| LC-MS/MS Assays | Combines liquid chromatography with mass spectrometry for sensitive and specific detection of metabolites. helsinki.fi | Medium | High sensitivity and structural confirmation of metabolites. nih.gov | Complex instrumentation; potential for ion suppression. nih.gov |

Computational Modeling and Structure-Activity Relationship Studies for N-Glucuronidation

Computational modeling and structure-activity relationship (SAR) studies are increasingly valuable tools for predicting the metabolic fate of drug candidates, including their susceptibility to N-glucuronidation. N-glucuronidation, the reaction that forms Imipramine N-beta-D-glucuronide, is catalyzed primarily by UGT1A3, UGT1A4, and UGT2B10 in humans. psu.edunih.gov UGT1A4 is particularly recognized for its role in conjugating tertiary amines like imipramine. nih.govpsu.edu

SAR studies for N-glucuronidation focus on identifying the chemical features that make a molecule a likely substrate for these specific UGT isoforms. N-glucuronides can be formed from various nitrogen-containing functional groups, including aliphatic and aromatic amines and N-heterocycles such as pyrazole, pyridine, and imidazole. hyphadiscovery.com The tertiary amine in the side chain of imipramine is the site of its N-glucuronidation. nih.gov

Computational approaches leverage this knowledge to build predictive models. These models can range from simple rule-based systems to complex three-dimensional quantitative structure-activity relationship (3D-QSAR) models and molecular docking simulations. novanet.ca

Pharmacophore Modeling: This approach identifies the 3D arrangement of essential chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, ionizable groups) necessary for a molecule to bind to the active site of a UGT enzyme.

Molecular Docking: This technique simulates the binding of a drug molecule (ligand) into the three-dimensional structure of the UGT enzyme's active site. This helps to predict binding affinity and the likely orientation of the substrate, providing insight into whether a glucuronidation reaction is sterically and electronically favorable.

Quantum Mechanical (QM) Methods: QM calculations can provide detailed insights into the electronic properties of a molecule, helping to predict the reactivity of a specific nitrogen atom and its likelihood of undergoing conjugation with UDP-glucuronic acid. novanet.ca

These in silico methods are critical in early drug discovery, allowing researchers to screen virtual libraries of compounds and prioritize those with more favorable metabolic profiles, potentially designing out metabolic liabilities before synthesis.

Strategies for Understanding Inter-species Differences in Glucuronidation Rates

Significant inter-species differences exist in drug metabolism, which poses a major challenge for extrapolating preclinical animal data to humans. nih.govnih.gov This variability is particularly pronounced for N-glucuronidation reactions. nih.gov The rates of N-glucuronidation are typically much higher in humans than in common preclinical animal models such as rats, dogs, and monkeys. helsinki.finih.gov

This discrepancy is largely due to differences in the expression and function of UGT enzymes across species. nih.gov For instance, UGT1A4 and UGT2B10, key enzymes in human N-glucuronidation, may have orthologs in animals with different substrate specificities or may lack a direct functional equivalent altogether. nih.govhyphadiscovery.com Studies on imipramine have shown that its N-glucuronidation is readily catalyzed by human liver microsomes, with UGT1A4 being the primary enzyme involved. nih.govresearchgate.net However, similar high rates of activity are often not observed in the liver microsomes of other species. helsinki.fi For example, the N-glucuronide of olanzapine (B1677200) was a major metabolite in humans but was only found in trace amounts in dogs and was undetected in mice, rats, or monkeys. hyphadiscovery.com

To address these challenges and improve the prediction of human metabolism, several strategies are employed:

In Vitro Cross-Species Comparison: This involves incubating the drug candidate with liver microsomes or hepatocytes from humans and various animal species to directly compare metabolite formation rates. mdpi.comnel.edu Data from such studies can highlight which animal model, if any, most closely resembles human metabolism for a specific compound. nel.edumdpi.com For silybin, the rhesus monkey and dog were found to be the most suitable models for studying its glucuronidation. nel.edu

Use of Recombinant Human UGTs: By testing a compound against a panel of recombinant human UGT enzymes, researchers can identify the specific isoforms responsible for its metabolism. criver.comnih.gov This information helps to anticipate the impact of genetic polymorphisms (e.g., in UGT1A1) and to better interpret data from animal models that may lack a particular enzyme. nih.gov

Development of Humanized Animal Models: A more advanced strategy involves creating transgenic animal models that express human metabolic enzymes. nih.gov For example, "humanized" UGT1 (hUGT1) mice have been developed by introducing the human UGT1A locus into mice that lack their own corresponding Ugt1 genes. nih.gov These models can provide a more accurate in vivo picture of a drug's glucuronidation profile in humans and are valuable for predicting human-specific metabolites and toxicities. nih.gov

Table 2: Kinetic Parameters of Imipramine N-Glucuronidation in Human-Derived In Vitro Systems

| In Vitro System | Kinetic Parameter | Value | Reference |

|---|---|---|---|

| Human Liver Microsomes (High-Affinity Component) | Km | 97.2 ± 39.4 µM | nih.govresearchgate.net |

| Vmax | 0.29 ± 0.03 nmol/min/mg protein | ||

| Human Liver Microsomes (Low-Affinity Component) | Km | 0.70 ± 0.29 mM | nih.govresearchgate.net |

| Vmax | 0.90 ± 0.28 nmol/min/mg protein | ||

| Recombinant UGT1A4 (in B-lymphoblastoid cells) | Km | 0.71 ± 0.36 mM | nih.govresearchgate.net |

| Vmax | 0.11 ± 0.03 nmol/min/mg protein | ||

| Recombinant UGT1A4 (in sf9 cells) | Km | 1.39 ± 0.09 mM | nih.gov |

| Vmax | 453.81 ± 32.12 pmol/min/mg homogenate | ||

| Ki (Substrate Inhibition) | 6.24 ± 0.45 mM |

Integration of In Vitro Data for Predictive Metabolism Research

A central goal in modern drug development is to accurately predict a drug's behavior in humans before clinical trials. This involves integrating data from various sources, particularly in vitro experiments, into predictive models. rsc.org The integration of in vitro data is essential for forecasting key pharmacokinetic parameters such as metabolic clearance, metabolite exposure, and the potential for drug-drug interactions. researchgate.netmdpi.com

The process begins with generating robust in vitro data. For this compound, this includes determining the kinetic parameters (Km and Vmax) of its formation in human liver microsomes and with recombinant UGT1A4. nih.govresearchgate.net These experiments establish the intrinsic clearance rate of the glucuronidation pathway. researchgate.net

This in vitro data is then used as input for predictive models, most notably physiologically based pharmacokinetic (PBPK) models. PBPK models are mathematical representations of the body, incorporating physiological information (e.g., organ blood flow, tissue volumes) and drug-specific parameters (e.g., binding, solubility, in vitro clearance rates). researchgate.net

By incorporating the in vitro kinetic data for imipramine's N-glucuronidation and its other metabolic pathways (like N-demethylation), PBPK models can simulate the concentration-time profiles of both the parent drug (imipramine) and its metabolites (including this compound and desipramine) in different patient populations. researchgate.net This approach has been successfully used to predict the exposure of desipramine (B1205290) following the administration of imipramine in individuals with different metabolic capacities. researchgate.net

Furthermore, the integration of metabolomics with HTS platforms allows for a broader understanding of a drug's impact. nih.gov By analyzing the global metabolic changes in cell cultures (like HepaRG hepatocytes) exposed to a drug, researchers can identify affected metabolic pathways beyond the primary clearance route, offering insights into mechanisms of action and potential off-target effects. nih.govmdpi.com This holistic view, combining detailed kinetic analysis with broader systems biology data, strengthens the ability to translate in vitro findings into clinically relevant predictions. frontiersin.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.